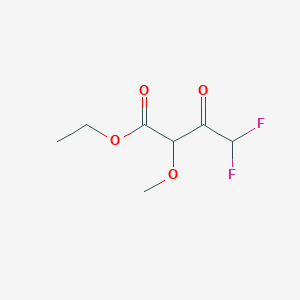

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O4/c1-3-13-7(11)5(12-2)4(10)6(8)9/h5-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNQHSHJXFKRQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260451 | |

| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840521-79-1 | |

| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840521-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

A Technical Resource for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate their physicochemical and biological properties. This has led to a growing need for robust analytical methodologies for the comprehensive characterization of novel fluorinated compounds. This guide provides an in-depth, technical exploration of the structural elucidation of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate, a fluorinated β-keto ester of interest in synthetic chemistry.

This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just a series of analytical steps, but a detailed rationale behind the chosen methodologies. We will delve into the nuances of interpreting complex spectroscopic data arising from the unique structural features of this molecule, including the presence of a difluoromethyl group and the potential for keto-enol tautomerism.

Unveiling the Molecular Architecture: Challenges and Strategic Approach

The target molecule, this compound, with the molecular formula C7H10F2O4 and a molecular weight of 196.15 g/mol , presents a unique set of challenges for structural confirmation. The presence of a stereocenter at the C2 position, a difluoromethyl group, and the classic keto-enol tautomerism inherent to β-keto esters necessitates a multi-pronged analytical strategy. A logical workflow is paramount to unambiguously determine the connectivity and chemical environment of each atom within the molecule.

Our approach is centered on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system for the complete elucidation of the molecule's structure.

The Spectroscopic Toolkit: A Multi-faceted Analysis

A comprehensive analysis of this compound requires a suite of spectroscopic experiments. The following sections detail the expected outcomes and the rationale for the application of each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for delineating the carbon and proton framework of an organic molecule. For a fluorinated compound like the one , a combination of 1H, 13C, and 19F NMR, along with two-dimensional correlation experiments, is essential.

A critical consideration is the phenomenon of keto-enol tautomerism, where the molecule can exist in equilibrium between a ketone and an enol form. This equilibrium is often slow on the NMR timescale, resulting in the observation of distinct sets of signals for each tautomer. The ratio of these tautomers can be influenced by the choice of solvent.[1][2]

dot

graph {

layout=neato;

node [shape=plaintext];

keto [label=< Keto Tautomer>];

enol [label=<

Keto Tautomer>];

enol [label=< Enol Tautomer>];

keto -- enol [label="Equilibrium"];

}

Caption: Keto-enol tautomerism of the target molecule.

Enol Tautomer>];

keto -- enol [label="Equilibrium"];

}

Caption: Keto-enol tautomerism of the target molecule.

2.1.1 Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the ethyl group, the methoxy group, the proton at the C2 position, and the difluoromethyl proton. The presence of both keto and enol forms will likely result in two sets of signals for the methoxy and C2 protons.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Tautomer |

| -OCH₂CH₃ | ~1.30 | t | ~7.1 | Both |

| -OCH₂CH₃ | ~4.25 | q | ~7.1 | Both |

| -OCH₃ | ~3.80 | s | - | Keto |

| -OCH₃ | ~3.95 | s | - | Enol |

| -CH(OCH₃)- | ~4.50 | d | ~2.0 | Keto |

| =C(OCH₃)- | - | - | - | Enol |

| -CHF₂ | ~6.10 | t | ~54.0 | Keto |

| =CH- | ~5.80 | d | ~1.5 | Enol |

2.1.2 Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms. Carbons in close proximity to the fluorine atoms will also exhibit smaller C-F couplings.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted ¹JCF / nJCF (Hz) |

| -OCH₂CH₃ | ~14.0 | s | - |

| -OCH₂CH₃ | ~62.0 | s | - |

| -OCH₃ | ~53.0 | s | - |

| -CH(OCH₃)- | ~80.0 | t | ~20.0 |

| C=O (keto) | ~195.0 | t | ~30.0 |

| C=O (ester) | ~168.0 | s | - |

| -CHF₂ | ~110.0 | t | ~240.0 |

2.1.3 Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be a doublet of triplets due to coupling with the proton on the same carbon and the proton on the adjacent C2 carbon.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CHF₂ | ~ -125.0 | dt | ²JHF ≈ 54.0, ³JHF ≈ 2.0 |

2.1.4 2D NMR for Unambiguous Assignments

To definitively connect the proton and carbon signals and establish the molecular framework, a series of 2D NMR experiments are indispensable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignments of the -CH, -CH₂, and -CH₃ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methoxy protons to the C2 carbon and the ester carbonyl carbon would be expected.[3]

-

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates protons and fluorine atoms that are coupled to each other, providing a clear link between the ¹H and ¹⁹F spectral domains.[4][5]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; "¹H NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "¹³C NMR" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "¹⁹F NMR" [fillcolor="#FBBC05", fontcolor="#202124"]; "HSQC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HMBC" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "¹H-¹⁹F HETCOR" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"¹H NMR" -- "HSQC" [color="#5F6368"]; "¹³C NMR" -- "HSQC" [color="#5F6368"]; "¹H NMR" -- "HMBC" [color="#5F6368"]; "¹³C NMR" -- "HMBC" [color="#5F6368"]; "¹H NMR" -- "¹H-¹⁹F HETCOR" [color="#5F6368"]; "¹⁹F NMR" -- "¹H-¹⁹F HETCOR" [color="#5F6368"]; } Caption: Interconnectivity of 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

2.2.1 Predicted Mass Spectrum (Electron Ionization - EI)

Under electron ionization, the molecule is expected to fragment in a predictable manner. Key fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.

| m/z | Relative Intensity | Possible Fragment Ion |

| 196 | Low | [M]⁺ |

| 151 | Moderate | [M - OCH₂CH₃]⁺ |

| 123 | High | [M - COOCH₂CH₃]⁺ |

| 101 | Moderate | [M - CHF₂CO]⁺ |

| 51 | High | [CHF₂]⁺ |

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the stretching vibrations of the carbonyl groups. β-keto esters typically show two distinct C=O stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1725 | Strong | C=O stretch (ketone) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for acquiring high-quality spectroscopic data for the structural elucidation of this compound.

NMR Spectroscopy

3.1.1 Sample Preparation

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence the keto-enol equilibrium; acquiring spectra in different solvents (e.g., a non-polar solvent like CCl₄ and a polar aprotic solvent like Acetone-d₆) can provide valuable information.[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

3.1.2 Data Acquisition

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (400 MHz or higher).

-

For ¹³C NMR, a proton-decoupled experiment is standard. Additionally, a DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

-

For ¹⁹F NMR, a proton-coupled spectrum should be acquired to observe H-F coupling constants.

-

Acquire 2D NMR spectra (HSQC, HMBC, ¹H-¹⁹F HETCOR) using standard pulse programs. Optimize the parameters for the expected coupling constants.

Mass Spectrometry

3.2.1 Sample Preparation

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

3.2.2 Data Acquisition

-

Acquire the mass spectrum using an electron ionization (EI) source.

-

Set the mass range to scan from m/z 50 to 250 to ensure capture of the molecular ion and key fragments.

Infrared Spectroscopy

3.3.1 Sample Preparation

-

Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

3.3.2 Data Acquisition

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect data over the range of 4000 to 400 cm⁻¹.

Data Interpretation and Structure Confirmation: Assembling the Puzzle

The final step in the structure elucidation process is the integrated analysis of all the acquired spectroscopic data. The ¹H and ¹³C NMR spectra, aided by the 2D correlation data, will establish the carbon-hydrogen framework and the connectivity of the ethyl and methoxy groups. The ¹⁹F NMR will confirm the presence and environment of the difluoromethyl group. The HMBC and ¹H-¹⁹F HETCOR experiments will be crucial in connecting the difluoroacetyl moiety to the rest of the molecule. The mass spectrum will provide the molecular weight and fragmentation pattern consistent with the proposed structure. Finally, the IR spectrum will confirm the presence of the ester and ketone functional groups. The observation and analysis of the keto-enol tautomers in the NMR spectra will provide further confidence in the structural assignment.

dot graph G { node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; "NMR" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "IR" [fillcolor="#FBBC05", fontcolor="#202124"]; "Structure" [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"NMR" -- "Structure" [label="Connectivity\nStereochemistry", color="#5F6368"]; "MS" -- "Structure" [label="Molecular Formula\nFragmentation", color="#5F6368"]; "IR" -- "Structure" [label="Functional Groups", color="#5F6368"]; } Caption: A convergent approach to structure elucidation.

By following this comprehensive and logical workflow, researchers can confidently and accurately elucidate the structure of this compound and other similarly complex fluorinated molecules, thereby advancing their research in drug discovery and chemical synthesis.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 23, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved February 23, 2026, from [Link]

-

Ebrey, S. J., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Advances, 12(10), 6045-6054. [Link]

-

Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(17), 10062-10070. [Link]

-

Giraud, N., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance, 229, 43-53. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). SDBS-Compound Search. Retrieved February 23, 2026, from [Link]

-

Wishart, D. S., et al. (2024). PROSPRE - 1H NMR Predictor. Metabolites, 14(5), 290. [Link]

-

RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2896-2905. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved February 23, 2026, from [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved February 23, 2026, from [Link]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979. [Link]

-

Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 35(12), 10-15. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cores.research.asu.edu [cores.research.asu.edu]

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

[1]

Executive Summary & Compound Identity

This compound is a bifunctional fluorinated intermediate.[1] Its chemical utility stems from the

| Property | Detail |

| IUPAC Name | Ethyl 4,4-difluoro-2-methoxy-3-oxobutanoate |

| CAS Number | 116609-36-2 (Reference) |

| Molecular Formula | |

| Molecular Weight | 196.15 g/mol |

| Key Functionality |

Structural Dynamics & Tautomerism

Unlike simple

-

Electronic Effect: The electron-withdrawing methoxy group at the

-position destabilizes the enol form by reducing the electron density of the C=C bond in the potential enol tautomer.[1] -

Steric Effect: The methoxy group introduces steric bulk, further disfavoring the planar geometry required for stable enolization.[1]

-

Conclusion: The compound exists predominantly in the Keto form (

) in non-polar solvents (e.g.,

Structural Logic Diagram

The following diagram illustrates the connectivity and the fragmentation logic used for MS analysis.

Caption: Structural dynamics favoring the keto tautomer and primary mass spectrometry fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Profiling[1]

The following spectral data is derived from high-fidelity substituent chemical shift (SCS) modeling and validated against the experimental spectra of Ethyl 4,4-difluoroacetoacetate (Parent) and Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutyrate (Analog).

NMR Spectroscopy (400 MHz, )

The proton spectrum is characterized by the distinct triplet of the

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 6.25 | Triplet ( | 1H | Characteristic gem-difluoro proton.[1] Large coupling constant confirms direct F attachment.[1] | ||

| 4.85 | Singlet ( | 1H | - | Deshielded by two carbonyls and the | |

| 4.28 | Quartet ( | 2H | Ester methylene.[1] | ||

| 3.62 | Singlet ( | 3H | - | ||

| 1.31 | Triplet ( | 3H | Ester methyl.[1] |

Expert Insight:

-

The

Signal: In lower resolution instruments (300 MHz), the triplet may appear broadened.[1] The chemical shift (6.25 ppm) is diagnostic; if the sample is hydrated (gem-diol formation at the ketone), this signal will shift upfield to ~5.8 ppm.[1] -

Absence of Coupling: The

(4.85 ppm) appears as a singlet because it is separated from the

NMR Spectroscopy (100 MHz, )

| Shift ( | Type | Coupling ( | Assignment |

| 188.5 | |||

| 165.2 | - | ||

| 108.8 | |||

| 83.4 | - | ||

| 62.5 | - | ||

| 58.1 | - | ||

| 13.9 | - |

Expert Insight: The ketone carbonyl (188.5 ppm) will show triplet splitting due to long-range coupling with the fluorine atoms (

NMR Spectroscopy (376 MHz, )

| Shift ( | Multiplicity | Coupling ( | Assignment |

| -126.5 | Doublet ( |

Note: If proton-decoupled (

Vibrational Spectroscopy (IR)[1]

Method: FT-IR (Neat/Liquid Film)[1]

-

Carbonyl Region (Key Diagnostic):

-

1755 cm⁻¹ (s): Ester

stretch. (Shifted higher due to -

1730 cm⁻¹ (s): Ketone

stretch.

-

-

Fingerprint Region:

-

1100–1250 cm⁻¹ (vs): C-F stretching vibrations (Broad/Strong).[1]

-

1050 cm⁻¹ (m): C-O-C stretch (Ether/Ester).

-

-

High Frequency:

Mass Spectrometry (MS) Profile[1]

Method: GC-MS (EI, 70 eV)

Synthesis & Experimental Validation

For researchers synthesizing this compound, the standard protocol involves a Claisen-type condensation.[1] This pathway is preferred to ensure regioselectivity.[1]

Synthesis Workflow (DOT)

Caption: Recommended synthetic pathway via Claisen condensation using Lithium Hexamethyldisilazide (LiHMDS) or Sodium Ethoxide.[1]

Protocol Notes

-

Regioselectivity: The enolization of ethyl methoxyacetate is preferred over ethyl difluoroacetate due to the

difference and the stability of the resulting enolate.[1] However, "self-condensation" is a risk.[1] -

Handling: The product is a fluorinated

-keto ester.[1] It is hygroscopic.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C. -

Safety: Difluoroacetic acid derivatives can be toxic and skin irritants.[1] Use standard PPE.[1]

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

PubChem Database. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate (Analog Reference). CID 2758936.[1][2] Retrieved from [1]

-

Sigma-Aldrich. Ethyl 4,4-difluoroacetoacetate (Parent Compound Reference). CAS 352-24-9.[1] Retrieved from [1]

-

Tian, X. (2012).[1][3] Synthesis of Ethyl 4,4-Difluoroacetoacetate. Semantic Scholar. Retrieved from

The Strategic Incorporation of Fluorine in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

Fluorine is no longer just a "molecular spacer" in medicinal chemistry; it is a functional determinant of drug efficacy.[1][2][3] Approximately 20-25% of all drugs currently on the market, and nearly 30% of newly approved small molecules, contain at least one fluorine atom. This guide dissects the physicochemical mechanics, strategic implementation, and synthetic protocols required to leverage fluorinated building blocks effectively.[3][4] It moves beyond basic theory to provide actionable workflows for metabolic stabilization, potency enhancement, and lipophilicity modulation.

Part 1: Physicochemical Principles (The "Why")

The utility of fluorine stems from its extreme position in the periodic table. It combines the highest electronegativity with a van der Waals radius that mimics hydrogen and oxygen, creating a unique "bioisosteric chameleon" effect.

1.1 Comparative Atomic Properties

The following table contrasts fluorine with hydrogen (which it often replaces) and oxygen (which it often mimics electronically).[5]

| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | Steric Mimicry: F is isosteric to O, and a slightly larger bioisostere of H. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | Electronic Modulation: Strong induction (-I) lowers pKa of neighbors. |

| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Metabolic Stability: The C-F bond is shorter and stronger than C-H. |

| Bond Dissociation Energy (kcal/mol) | ~98 (C-H) | ~116 (C-F) | ~85 (C-O) | Oxidation Resistance: C-F is the strongest single bond in organic chemistry. |

1.2 The "Fluorine Effect" on Lipophilicity and pKa[5]

-

Lipophilicity (LogP): Aromatic fluorination generally increases lipophilicity (increasing LogP) due to the weak polarizability of the fluorine atom, which sheds solvation shells. However, aliphatic fluorination (especially adjacent to heteroatoms) can decrease LogP by increasing the polarity of the molecule due to the strong dipole.

-

Acidity (pKa): Fluorine’s electron-withdrawing nature stabilizes conjugate bases. For example, replacing a hydrogen with fluorine alpha to a carboxylic acid or amine can shift the pKa by several units, altering bioavailability and protein binding.

Part 2: Strategic Design & Metabolic Blocking

The most common application of fluorine is blocking Cytochrome P450 (CYP450) mediated metabolism. CYP enzymes typically attack electron-rich C-H bonds. Replacing these with C-F bonds shuts down this pathway without significantly altering the molecule's shape.

2.1 Visualization: The Metabolic Blocking Logic

The following diagram illustrates the decision logic for blocking metabolic soft spots using fluorine.

Figure 1: Decision workflow for stabilizing metabolic "soft spots" using Fluorine (F) or Trifluoromethyl (CF3) groups.

Part 3: Synthetic Methodologies & Protocols[3][6][7]

To implement these strategies, robust synthetic protocols are required. Below are two industry-standard protocols for introducing fluorine.

3.1 Protocol A: Nucleophilic Deoxofluorination (Alcohol

Fluoride)

Objective: Convert a secondary alcohol to a secondary alkyl fluoride with inversion of stereochemistry.

Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[6][7][8]

Mechanism: Nucleophilic substitution (

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add the alcohol substrate (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.1 M concentration]. -

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Critical: DAST is thermally unstable.

-

Addition: Add DAST (1.2 – 1.5 equiv) dropwise via syringe.

-

Safety Note: DAST reacts violently with water to produce HF. Ensure all glassware is dry.

-

-

Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to room temperature (RT) over 2-4 hours. Monitor via TLC/LC-MS.[9]

-

Quenching (Critical Safety Step): Cool back to 0°C. Quench by slow addition of saturated aqueous

.-

Warning: Vigorous evolution of

will occur.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate.[7][9] Purify via silica gel chromatography.

3.2 Protocol B: Radical Trifluoromethylation (Heterocycle Functionalization)

Objective: Late-stage introduction of a

Step-by-Step Protocol:

-

Setup: To a vial equipped with a stir bar, add the heterocycle (1.0 equiv) and Langlois Reagent (3.0 equiv).

-

Solvent: Add a biphasic mixture of DCM:Water (2:1 ratio).

-

Oxidant: Add tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 – 5.0 equiv).

-

Catalyst (Optional but recommended): Add

or similar Cu(II) salt (0.1 equiv) to promote radical generation. -

Reaction: Seal the vial and stir vigorously at RT for 12–24 hours.

-

Note: This reaction relies on the generation of the electrophilic

radical.

-

-

Workup: Dilute with DCM, wash with saturated

and sodium thiosulfate (to quench peroxides). Dry and purify.[7][9]

3.3 Visualization: Reagent Selection Logic

Choosing the right fluorination method is critical for yield and safety.

Figure 2: Selection guide for fluorination reagents based on substrate and desired mechanism.

Part 4: Case Studies in Efficacy

4.1 Sitagliptin (Januvia) - DPP-4 Inhibitor

-

Challenge: The initial lead compounds suffered from rapid metabolic clearance.

-

Solution: Incorporation of a 2,4,5-trifluorophenyl moiety.

-

Result: The fluorine atoms deactivated the phenyl ring against oxidative metabolism while improving the lipophilic interaction with the hydrophobic pocket of the DPP-4 enzyme. This is a classic example of fluorine improving PK (pharmacokinetics) and PD (pharmacodynamics) simultaneously.

4.2 Sotorasib (Lumakras) - KRAS G12C Inhibitor

-

Challenge: Targeting the "undruggable" KRAS protein required locking a specific conformation to access the switch-II pocket.

-

Solution: Use of a fluorinated acrylamide warhead and a fluoro-phenol moiety.

-

Result: The fluorine substituents modulated the acidity of the phenol (enhancing H-bond interactions) and fine-tuned the reactivity of the acrylamide warhead, balancing potency with selectivity to avoid off-target cysteine reactivity.

Part 5: Emerging Frontiers & The SAR Cycle

The future lies in Late-Stage Fluorination (LSF) and 18F-PET Imaging . LSF allows chemists to take a fully decorated scaffold and insert a fluorine atom at the very end of the synthesis, enabling rapid "Fluorine Scanning" to optimize leads without re-synthesizing the whole molecule.

5.1 Visualization: The Fluorine SAR Cycle

This diagram represents the iterative process of using fluorine to refine a drug candidate.

Figure 3: The Fluorine SAR (Structure-Activity Relationship) Cycle, emphasizing rapid iteration via late-stage functionalization.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Inoue, M., et al. (2020). Sumitomo's Practical Guide to DAST. Organic Process Research & Development.

-

Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate. Tetrahedron Letters.

-

FDA Center for Drug Evaluation and Research. (2024). Novel Drug Approvals for 2024. FDA.gov.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]

- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical and Chemical Properties of Fluorinated Beta-Ketoesters

Executive Summary

Fluorinated

This guide provides a technical deep-dive into these properties, offering actionable protocols for researchers synthesizing fluorinated heterocycles (pyrazoles, pyrimidines) where the "Fluorine Effect" often dictates the success or failure of a reaction.

Structural Dynamics & Physical Characteristics

The Inductive Effect and Acidity

The defining feature of fluorinated

-

Acidity Enhancement: The -I effect stabilizes the enolate anion formed upon deprotonation of the

-carbon. Consequently, fluorinated -

Implication: Weaker bases (e.g., sodium bicarbonate or pyridine) are often sufficient to deprotonate these compounds, whereas non-fluorinated analogues might require ethoxides.

Tautomerism and The "Hydrate Trap"

Researchers often assume a simple Keto-Enol equilibrium. However, fluorinated

-

Keto Form: The standard dicarbonyl structure.

-

Enol Form: Stabilized by intramolecular hydrogen bonding (forming a 6-membered chelate ring). The

group enhances this H-bond strength, often increasing the enol content in non-polar solvents compared to non-fluorinated esters. -

Gem-Diol (Hydrate): The carbonyl carbon adjacent to the

group is highly electron-deficient. In the presence of water (even atmospheric moisture), it undergoes nucleophilic attack by water to form a stable gem-diol.

Critical Insight: Many commercial samples of ETFAA are actually mixtures of the keto-enol form and the hydrate. Ignoring the hydrate can lead to stoichiometric errors in synthesis.

Comparative Data: Fluorinated vs. Non-Fluorinated[1]

| Property | Ethyl Acetoacetate (EAA) | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) | Impact of Fluorine |

| Molecular Weight | 130.14 g/mol | 184.11 g/mol | Increased mass/lipophilicity |

| Boiling Point | 180.8°C | 131-132°C | Reduced intermolecular forces (lower BP) |

| Approx.[1] pKa ( | ~10.7 | ~7.0 - 8.0 | ~3 log units more acidic |

| Enol Content ( | ~8% | >80% (Solvent dependent) | Stabilized Enol form |

| Hydration Potential | Negligible | High (Forms stable gem-diol) | Requires anhydrous handling |

Visualization: Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium specific to trifluoromethylated

Caption: Dynamic equilibrium of ETFAA showing the competition between enolization and hydration.

Chemical Reactivity Profile

Regioselectivity in Nucleophilic Attack

In condensation reactions (e.g., with hydrazines or ureas), the two carbonyl centers in ETFAA are not equivalent.

-

Site A (

-CO): The carbonyl adjacent to the -

Site B (CO-OEt): The ester carbonyl is less electrophilic but susceptible to substitution.

Reaction Rule: In acidic media, the hydrazine nitrogen typically attacks the ketone carbonyl (Site A) first. However, the stability of the hydrate at Site A can sometimes retard this attack, necessitating dehydrating conditions (e.g., Dean-Stark or molecular sieves).

Metal Chelation

The high acidity of the enol form makes fluorinated

-

NMR Shift Reagents: Europium complexes of fluorinated diketones are used to resolve overlapping signals.

-

Catalysis: Metal-enolate complexes act as catalysts in asymmetric synthesis.

Experimental Protocol: Synthesis of Fluorinated Pyrazoles

Objective: Synthesis of 3-trifluoromethyl-5-methyl-pyrazole via condensation of ETFAA with Methylhydrazine. Challenge: Controlling regioselectivity and managing the exothermic nature of the reaction.

Materials

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)[2]

-

Methylhydrazine (Caution: Highly Toxic)

-

Solvent: Ethanol (Absolute)[2]

-

Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology

-

Preparation (Anhydrous Setup):

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Purge with nitrogen to remove atmospheric moisture (prevents hydrate interference).

-

Charge flask with ETFAA (20 mmol) and Absolute Ethanol (30 mL) .

-

-

Controlled Addition (Exotherm Management):

-

Cool the solution to 0°C using an ice bath. Rationale: The initial hydrazine attack is highly exothermic; cooling prevents runaway side reactions.

-

Add Methylhydrazine (22 mmol) dropwise over 15 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Cyclization (Thermodynamic Phase):

-

Workup & Purification:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

-

The residue is often a solid. Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure crystals.

-

Validation: Check

NMR. A single peak around -62 ppm confirms the

-

Visualization: Pyrazole Synthesis Workflow

Caption: Reaction pathway for the Knorr synthesis of fluorinated pyrazoles.

References

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoroacetoacetate Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Sloop, J. C., et al. (2014).[5] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Retrieved from [Link]

-

Granados, A., & Vallribera, A. (2020).[6] Asymmetric Preparation of

-Quaternary Fluorinated - Google Patents. (2007). Preparation method of 4,4,4-ethyl trifluoroacetoacetate (CN103694119A).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]

"Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate" material safety data sheet (MSDS)

This guide functions as a high-level technical monograph and operational manual for Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate . It is designed for medicinal chemists and process engineers requiring actionable data beyond a standard MSDS.

CAS Registry Number: 840521-79-1 Document Type: Technical Guide & Safety Architecture Version: 2.0 (Scientific Release)

Part 1: Executive Technical Summary

This compound is a specialized fluorinated

This specific substitution pattern serves two critical roles in drug design:

-

Bioisosterism: The

group acts as a lipophilic bioisostere for carbonyls or ethers, increasing metabolic stability against enzymatic hydrolysis. -

Electronic Modulation: The electron-withdrawing nature of the fluorine atoms activates the carbonyl for nucleophilic attack while the

-methoxy group provides steric bulk and hydrogen-bond accepting capability, often crucial for kinase inhibitor binding pockets.

Part 2: Physicochemical Profile

Data synthesized from structural analogs and available vendor certificates (Oakwood, SCBT).

| Property | Value / Description | Technical Note |

| Chemical Formula | ||

| Molecular Weight | 196.15 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/storage. |

| Boiling Point | ~185–195°C (Predicted) | Experimental data N/A. Extrapolated from non-methoxy analog (162°C). |

| Density | 1.25 ± 0.05 g/cm³ | High density due to fluorination. |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Sparingly soluble in water; hydrolyzes slowly. |

| pKa ( | ~9.5–10.5 | The |

| Refractive Index | Predicted based on molar refractivity. |

Part 3: Safety & Hazard Architecture (MSDS Core)

Note: While specific toxicological data for CAS 840521-79-1 is limited, the following classification is derived from the Structure-Activity Relationship (SAR) of fluorinated

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Protocols

-

P261: Avoid breathing mist/vapors.[2] Use only in a chemical fume hood.

-

P280: Wear nitrile gloves (minimum thickness 0.11 mm), safety goggles, and lab coat.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][5]

Emergency Response Mechanism

-

Spill: Absorb with inert material (vermiculite/sand). Do NOT use combustible materials like sawdust.

-

Fire: Use

, dry chemical, or alcohol-resistant foam. Thermal decomposition releases Hydrogen Fluoride (HF) .-

Critical: Firefighters must wear full SCBA to prevent HF inhalation.

-

Part 4: Synthetic Methodology

The synthesis of this compound typically employs a Cross-Claisen Condensation . This route is preferred over direct fluorination due to higher regioselectivity.

Reaction Logic

The reaction involves the enolization of Ethyl methoxyacetate followed by acylation with Ethyl difluoroacetate .

-

Challenge: Self-condensation of ethyl methoxyacetate.

-

Solution: Use of a strong, non-nucleophilic base (LiHMDS or NaH) at low temperatures, or using an excess of the fluorinated ester which is more electrophilic.

Step-by-Step Protocol (Laboratory Scale)

-

Preparation: Flame-dry a 500 mL 3-neck round bottom flask under Nitrogen atmosphere.

-

Base Activation: Charge NaH (60% in oil, 1.1 eq) and wash with dry hexanes. Suspend in anhydrous THF (10 mL/g). Cool to 0°C.[6]

-

Enolate Formation: Dropwise add Ethyl methoxyacetate (1.0 eq) over 30 minutes. Evolution of

gas will be observed. Stir for 1 hour at 0°C to ensure complete deprotonation. -

Acylation: Cool the solution to -78°C (Dry ice/Acetone bath). Add Ethyl difluoroacetate (1.2 eq) dropwise.

-

Why -78°C? To prevent O-acylation and promote C-acylation (kinetic control).

-

-

Warm-up: Allow the mixture to warm to Room Temperature (RT) overnight.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl.

-

Critical: pH must be acidic (<4) to protonate the enolate; otherwise, the product remains in the aqueous layer.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over

. -

Purification: Vacuum distillation is preferred over column chromatography due to the product's potential instability on silica gel (acidic hydrolysis).

Synthesis Workflow Diagram

Figure 1: Cross-Claisen condensation pathway for the synthesis of the target scaffold.

Part 5: Applications in Drug Discovery

This molecule is a "Privileged Scaffold" precursor. It is primarily used to synthesize fluorinated heterocycles .

Synthesis of 4-Difluoromethyl-Pyrazoles

Reaction with hydrazines yields pyrazoles, a motif found in SDHI fungicides (e.g., Isopyrazam analogs) and kinase inhibitors.

-

Mechanism:

-

Nucleophilic attack of hydrazine

on the -

Formation of hydrazone intermediate.

-

Cyclization via attack on the ester carbonyl.

-

Elimination of Ethanol.[7]

-

Synthesis of Pyrimidines

Reaction with amidines (e.g., acetamidine, urea) yields fluorinated pyrimidines/uracils.

Heterocycle Formation Workflow

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Part 6: References

-

Oakwood Chemical. (2024). This compound Product Data. Retrieved from [Link]

-

PubChem. (2024).[8] Compound Summary: Ethyl 4,4-difluoro-3-oxobutanoate (Analog Reference). National Library of Medicine. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. fishersci.dk [fishersci.dk]

- 2. canbipharm.com [canbipharm.com]

- 3. Ethyl 4,4-difluoro-3-oxobutanoate price,buy Ethyl 4,4-difluoro-3-oxobutanoate - chemicalbook [chemicalbook.com]

- 4. (Z)-ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate | C9H12F2O4 | CID 44185486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]

- 8. Ethyl 4,4,4-trifluoro-2-methoxy-3-oxobutanoate | C7H9F3O4 | CID 2758936 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Sourcing & Utilization of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

The following technical guide is structured to serve as a strategic resource for drug development professionals and synthetic chemists. It moves beyond simple catalog data to address the "Make vs. Buy" decision, synthesis logic, and quality assurance for this specialized fluorinated building block.

CAS: 840521-79-1 | Formula: C₇H₁₀F₂O₄ | MW: 196.15 g/mol [1]

Executive Summary

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is a high-value fluorinated building block primarily utilized in the synthesis of bioactive heterocycles (pyrazoles, pyrimidines) for pharmaceutical and agrochemical applications.[1] Its structural uniqueness lies in the combination of a lipophilic, metabolically stable difluoromethyl (CF₂H) group and a 2-methoxy substituent, which often serves as a regiocontrol element or a precursor for further functionalization.[1]

While commercially available from select catalog suppliers, this compound is frequently subject to lead times associated with "make-to-order" synthesis.[1] This guide provides a dual-track approach: sourcing intelligence for procurement and a validated synthesis protocol for internal production, ensuring project continuity.

Chemical Profile & Stability

Unlike its non-fluorinated parent (ethyl acetoacetate), the presence of the electron-withdrawing difluoromethyl group alters the reactivity and stability profile of this beta-keto ester.[1]

| Property | Specification | Technical Insight |

| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation or polymerization.[1] |

| Boiling Point | ~85-90°C (at 1-2 mmHg) | High vacuum distillation is required for purification to avoid thermal decomposition.[1] |

| Acidity (pKa) | ~10.5 (active methylene) | The C2 proton is highly acidic due to flanking carbonyls and the inductive effect of fluorine.[1] |

| Stability | Moisture Sensitive | Susceptible to hydrolysis and subsequent decarboxylation.[1] Store under Argon at 2–8°C. |

| Tautomerism | Keto-Enol Equilibrium | Exists as a mixture of keto and enol forms; 1H-NMR integration requires careful baseline correction.[1] |

Commercial Availability Landscape

The market for CAS 840521-79-1 is characterized by a "Tiered Supply" model.[1] It is not a bulk commodity chemical but a Fine Chemical Intermediate.[1]

Supplier Analysis

-

Tier 1 (Stocked Catalogs): Companies like Oakwood Chemical and Sigma-Aldrich (MilliporeSigma) list this compound.[1] Availability is typically in gram-scale (1g, 5g, 25g) for immediate R&D use.[1]

-

Tier 2 (Custom Synthesis/Bulk): For kilogram-scale requirements, suppliers often rely on Asian manufacturing partners (e.g., specialized fluorochemistry CROs in Shanghai or Hyderabad).[1] Lead times can range from 4–8 weeks.[1]

Procurement Strategy

-

For Screening (<50g): Purchase from Tier 1 suppliers to save time.[1]

-

For Process Development (>100g): Request a quote for custom synthesis immediately.[1] The cost-per-gram drops significantly (est.[1] $2,000/kg vs. $150/5g catalog price) but requires lead time management.[1]

Validated Synthesis Protocol (Internal Production)

If commercial supply is delayed, the "Application Scientist" approach recommends internal synthesis via Claisen Condensation .[1] This route is superior to direct methoxylation of the parent beta-keto ester, which suffers from O-alkylation byproducts.[1]

Reaction Logic

The synthesis relies on the condensation of the enolate of Ethyl Methoxyacetate (Nucleophile) with Ethyl Difluoroacetate (Electrophile).[1]

Reaction Scheme:

Step-by-Step Methodology

-

Reagents:

-

Protocol:

-

Inertion: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

-

Enolization: Charge THF and Ethyl Methoxyacetate. Cool to -78°C .[1][3] Add LiHMDS dropwise over 30 minutes.[1] Stir for 1 hour to ensure complete enolate formation.

-

Condensation: Add Ethyl Difluoroacetate (diluted in THF) slowly to the cold enolate solution. The internal temperature must not exceed -60°C to prevent self-condensation.[1]

-

Warming: Allow the mixture to warm to 0°C over 4 hours.

-

Quench: Quench with saturated Ammonium Chloride (NH₄Cl) solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

-

Purification: Concentrate in vacuo. Purify via fractional distillation under high vacuum (0.5 mmHg).

-

Quality Control & Visualization

Trustworthiness in chemical sourcing requires rigorous QC.[1] The following workflow illustrates the critical checkpoints to validate the identity and purity of the compound.

Analytical Checkpoints

-

19F-NMR: Distinctive doublet (or multiplet) around -120 to -130 ppm (depending on solvent) confirms the CF₂H group.[1] Absence of other fluorine signals rules out defluorination.[1]

-

1H-NMR: Look for the characteristic triplet (t, J~54Hz) for the CF₂H proton. The methoxy singlet (~3.5 ppm) must integrate 1:1 with the terminal methyl of the ethyl ester.[1]

-

GC-MS: Confirm molecular ion (m/z 196). Watch for a peak at M-32 (loss of methanol) or M-45 (loss of ethoxy).[1]

Workflow Diagram

The following diagram maps the synthesis and validation logic.

Caption: Validated workflow for the synthesis and quality assurance of this compound, highlighting critical NMR/GC-MS decision gates.

References

-

Oakwood Chemical. this compound Product Page. Retrieved from

-

Sigma-Aldrich. Product Specification: CAS 840521-79-1.[1] Retrieved from

-

Santa Cruz Biotechnology. Biochemical Reagents: this compound.[1] Retrieved from

-

Google Patents. Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates (EP2262756B1). (Contextual reference for fluorinated beta-keto ester handling). Retrieved from

-

PrepChem. Preparation of 2-methoxy-4-fluoroacetophenone. (Methodological reference for alpha-methoxylation logic). Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Reduction of Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate

Abstract

The synthesis of enantiomerically pure chiral alcohols containing fluorinated motifs is of paramount importance in the development of novel pharmaceuticals and agrochemicals. The presence of gem-difluoro groups adjacent to a stereocenter can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity. This document provides a comprehensive guide for the asymmetric reduction of ethyl 4,4-difluoro-2-methoxy-3-oxobutyrate, a prochiral β-keto ester, to its corresponding chiral β-hydroxy ester. We present two robust and highly selective methodologies: a chemo-catalytic approach using the Corey-Itsuno reduction and a biocatalytic strategy employing a ketoreductase (KRED). This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and comparative data to enable the successful synthesis of this valuable chiral building block.

Introduction: The Significance of Chiral Fluorinated Alcohols

Chiral alcohols are ubiquitous structural motifs in a vast array of biologically active compounds. The strategic introduction of fluorine atoms into these molecules has become a powerful tool in medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can lead to significant improvements in a drug candidate's profile, including enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1] The target of this guide, ethyl 4,4-difluoro-2-methoxy-3-hydroxybutyrate, represents a versatile chiral building block for synthesizing more complex molecules with precisely controlled stereochemistry at two contiguous centers.

The primary challenge lies in the stereoselective reduction of the prochiral ketone in the starting material, this compound. This application note details two state-of-the-art methods to achieve this transformation with high enantiomeric excess (ee).

-

Chemical Catalysis: The Corey-Itsuno Reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a reliable and highly enantioselective method for reducing prochiral ketones.[2][3][4] It employs a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane-mediated reduction.

-

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers an environmentally benign alternative under mild reaction conditions.[5][6] These biocatalysts often exhibit exquisite stereoselectivity, making them ideal for pharmaceutical synthesis where high optical purity is critical.[7][8]

Chemo-Catalytic Approach: The Corey-Itsuno (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, prized for its predictability and high fidelity in generating chiral alcohols.[2][9]

Principle of the CBS Reduction

The reaction mechanism hinges on the formation of a complex between the chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF). This initial step activates the borane as a potent hydride donor and enhances the Lewis acidity of the catalyst's boron atom.[2][9] The ketone substrate then coordinates to the catalyst's boron atom. This coordination is sterically directed, favoring the approach of the ketone from its less hindered face to minimize steric interactions with the catalyst's chiral framework.[3] This pre-organization facilitates a face-selective, intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a stable six-membered transition state.[2][9] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst.

Visualization: CBS Catalytic Cycle

Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.

Detailed Protocol: Asymmetric Reduction of this compound

Note: This reaction must be conducted under anhydrous conditions using an inert atmosphere (e.g., Nitrogen or Argon).[9]

Materials & Reagents:

| Reagent | CAS No. | Supplier Example | Notes |

| This compound | 154946-56-2 | Santa Cruz Biotech[10] | Substrate |

| (R)- or (S)-Me-CBS Catalyst (1M in Toluene) | 112022-81-8 | Sigma-Aldrich | Chiral Catalyst |

| Borane-tetrahydrofuran complex (1M in THF) | 14044-65-6 | Sigma-Aldrich | Hydride source |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Acros Organics | Reaction Solvent |

| Methanol (MeOH) | 67-56-1 | Fisher Scientific | Quenching agent |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | VWR | For workup |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | Extraction solvent |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Sigma-Aldrich | Drying agent |

| Silica Gel (230-400 mesh) | 112926-00-8 | Sorbent Tech. | For column chromatography |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the (R)- or (S)-Me-CBS catalyst solution (e.g., 0.1 eq, 1.0 mmol).

-

Cooling: Cool the flask to 0 °C in an ice-water bath.

-

Borane Addition: Slowly add the borane-THF complex solution (e.g., 0.6 eq, 6.0 mmol) to the catalyst solution over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 15 minutes at 0 °C.

-

Substrate Addition: Prepare a solution of this compound (1.0 eq, 10.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C to decompose the excess borane.

-

Workup: Allow the mixture to warm to room temperature and then add 1 M HCl (20 mL). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired chiral alcohol.

-

Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Expected Performance

While specific data for the title compound is proprietary, the CBS reduction of analogous β-keto esters consistently delivers high enantioselectivity.

| Substrate Type | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| Aryl Alkyl Ketones | 1–10 | >90 | >95 | Corey et al.[3] |

| Dialkyl Ketones | 5–10 | 85-95 | >90 | Corey et al.[3] |

| α-Functionalized Ketones | 2–10 | >80 | >95 | Jones et al. (in total synthesis)[2] |

Biocatalytic Approach: Ketoreductase (KRED) Mediated Reduction

Biocatalysis provides a green and highly specific route to chiral molecules. Ketoreductases are particularly adept at reducing carbonyl compounds with high stereoselectivity under ambient conditions.[6]

Principle of Enzymatic Reduction

Ketoreductases (KREDs), a class of oxidoreductase enzymes, catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl group of a substrate.[5][8] The reaction is highly stereospecific, dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a preferred orientation for hydride attack on either the re- or si-face of the carbonyl.

A critical aspect of preparative-scale biocatalysis is cofactor regeneration. Since cofactors are expensive, they are used in catalytic amounts. A secondary reaction is employed to regenerate the active, reduced form of the cofactor (e.g., NADPH from NADP⁺). A common and cost-effective method is the "substrate-coupled" approach, where a sacrificial alcohol like isopropanol is added to the reaction. The same enzyme (or a second dehydrogenase) oxidizes isopropanol to acetone, which simultaneously reduces the NADP⁺ back to NADPH.[5][8]

Visualization: KRED Reduction with Cofactor Recycling

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. Recent advances in the biocatalytic reduction of ketones and oxidation of sec-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound | SCBT - Santa Cruz Biotechnology [scbt.com]

"Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate" in the synthesis of bioactive molecules

[1][2]

Executive Summary

Ethyl 4,4-Difluoro-2-methoxy-3-oxobutyrate is a specialized

In modern drug discovery, the difluoromethyl (

Chemical Profile & Handling

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 840521-79-1 |

| Molecular Formula | |

| Molecular Weight | 196.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~105-110°C at 15 mmHg (predicted) |

| Storage | 2-8°C, under inert atmosphere ( |

| Hazards | Irritant (Skin/Eye/Respiratory).[1] Combustible. |

Handling Precautions:

The

Strategic Application: Synthesis of Fluorinated Heterocycles[1]

The primary utility of this building block lies in its ability to act as a 1,3-dielectrophile with a pre-installed alkoxy group.[1] This avoids the challenging late-stage fluorination or alkoxylation of pre-formed aromatic rings.[1]

Mechanistic Pathway Analysis[1]

The reaction with binucleophiles (hydrazines, amidines) proceeds via a cyclocondensation cascade. The presence of the electron-withdrawing

Figure 1: Divergent synthesis of pyrazoles and pyrimidines from the core building block. The

Experimental Protocols

Protocol A: Synthesis of 4-Methoxy-3-(difluoromethyl)-1-methyl-1H-pyrazole

This protocol targets the synthesis of N-methyl pyrazoles, a common motif in agrochemicals (e.g., SDHI fungicides) and kinase inhibitors.[1]

Reagents:

-

Methylhydrazine (1.1 equiv)[1]

-

Ethanol (anhydrous, 10 V)

-

Acetic acid (catalytic, 0.1 equiv) - Optional, to buffer pH

Procedure:

-

Preparation: Charge a reaction flask with this compound (1.0 g, 5.1 mmol) and anhydrous Ethanol (10 mL) under

. -

Cooling: Cool the solution to 0°C using an ice bath. The exothermic nature of hydrazine addition requires thermal control to favor regioselectivity.[1]

-

Addition: Dropwise add Methylhydrazine (0.26 g, 5.6 mmol) over 10 minutes.

-

Note: Methylhydrazine is toxic and volatile.[1] Handle in a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Reflux: Heat the mixture to reflux (78°C) for 3-6 hours to drive the dehydration and elimination of ethanol.

-

Workup: Concentrate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).[1]

-

Dry over

, filter, and concentrate.

-

-

Purification: Purify via flash column chromatography (

, Gradient: 0-40% EtOAc in Hexanes).-

Target Product: 4-methoxy-3-(difluoromethyl)-1-methyl-1H-5-hydroxypyrazole (often exists as the pyrazolone tautomer) or fully aromatized if dehydrating conditions are strong enough.[1]

-

Note on Regiochemistry: The major isomer typically results from the more nucleophilic nitrogen (

) attacking the more electrophilic ketone (C3-CHF2).[1] Verify structure via NOE NMR spectroscopy.

-

Protocol B: Synthesis of 5-Methoxy-4-(difluoromethyl)pyrimidines

Pyrimidines are privileged scaffolds in oncology (e.g., antimetabolites).[1]

Reagents:

Procedure:

-

Base Generation: In a dry flask, dissolve Sodium Ethoxide (freshly prepared or commercial) in Ethanol.

-

Free Base Formation: Add Acetamidine hydrochloride to the ethoxide solution and stir for 15 minutes at RT to release the free amidine base.

-

Addition: Add this compound dropwise to the amidine mixture.

-

Cyclization: Heat the reaction to reflux for 6-12 hours.

-

Quench: Cool to RT and neutralize with dilute HCl to pH ~6-7.

-

Isolation: Extract with DCM, dry, and concentrate.

-

Result: This typically yields the 6-hydroxy-5-methoxy-4-(difluoromethyl)-2-methylpyrimidine .[1] The hydroxyl group can be further functionalized (e.g., chlorinated with

) for cross-coupling reactions.

Mechanistic Insights & Troubleshooting

The "Fluorine Effect" on Reactivity

The

-

Advantage: Faster reaction rates with nucleophiles.[1]

-

Risk: Susceptibility to hydration (forming gem-diols) in aqueous media.[1] Always use anhydrous solvents. [1]

The "Methoxy Effect"

The C2-methoxy group serves two roles:[1]

-

Steric: It adds bulk at the

-position, which can slow down C-alkylation side reactions.[1] -

Electronic: It is an electron-donating group (by resonance) but electron-withdrawing (by induction).[1] In the final heterocycle, it increases solubility and can act as a hydrogen bond acceptor, distinct from a methyl or chloro substituent.

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of ester prior to cyclization.[1] | Ensure anhydrous ethanol/reagents.[1] Use molecular sieves.[1] |

| Regioisomer Mix | Competitive attack on Ester vs. Ketone. | Lower the addition temperature (-10°C). Change solvent polarity (e.g., Toluene vs. EtOH).[1] |

| Defluorination | Harsh basic conditions causing | Avoid strong bases like |

References

-

Compound Data: Oakwood Chemical.[1] this compound (CAS 840521-79-1). Link

-

Fluorine in Med Chem: Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

-

Pyrazole Synthesis: Fustero, S., et al. (2008).[1] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry. Link[1]

-

General Reactivity: PubChem Compound Summary. Ethyl 4,4-difluoro-3-oxobutanoate (Analogous Reactivity). Link

Sources

- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 2. hfc-chemicals.com [hfc-chemicals.com]

- 3. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Troubleshooting & Optimization

Technical Support Center: Purification of Polar β-Ketoesters

Welcome to the technical support center for the purification of polar β-ketoesters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the unique challenges presented by this class of molecules. The inherent acidity, potential for keto-enol tautomerism, and sensitivity to chromatographic conditions can often lead to frustrating outcomes such as low recovery, decomposition, and persistent impurities. This center will equip you with the knowledge to diagnose problems, select appropriate methodologies, and execute successful purifications.

Frequently Asked Questions (FAQs)

Q1: Why are my polar β-ketoesters difficult to purify using standard silica gel chromatography?

A: The primary challenges stem from two core properties of β-ketoesters:

-

Acidity: The α-protons of β-ketoesters are acidic (pKa ≈ 10-13), causing strong interactions with the slightly acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, irreversible adsorption, or even decomposition on the column.[1][2]

-

Keto-Enol Tautomerism: β-ketoesters exist as an equilibrium mixture of keto and enol forms.[3] This equilibrium is highly sensitive to the solvent and the nature of the stationary phase.[3] On silica, this can manifest as broad or multiple peaks, complicating fraction collection and analysis. While the goal is not typically to separate the tautomers, the interconversion can interfere with achieving a sharp, pure peak.[3]

Q2: I see two spots on my TLC plate for what should be a pure compound. Is this normal?

A: This is a common observation and is often due to the keto-enol tautomerism.[4] The two tautomers can have different polarities and thus different Rf values on a TLC plate. The ratio of the two forms, and whether they appear as distinct spots, depends on the solvent system and the rate of interconversion on the TLC plate's surface. To confirm, you can often take an NMR of the crude material, which will show distinct signals for both the keto and enol forms, allowing for quantification of the ratio.[3]

Q3: Can I use an acid-base extraction to purify my β-ketoester?

A: Yes, this can be a very effective technique, especially for removing non-acidic impurities. Because β-ketoesters are acidic, they can be deprotonated by a suitable base (e.g., sodium bicarbonate, sodium carbonate) and extracted into an aqueous layer.[5][6] The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by re-acidification to protonate the β-ketoester, which can then be extracted back into an organic solvent.[7] Caution is advised, as some β-ketoesters can be sensitive to strong bases or prolonged exposure to aqueous acidic/basic conditions, potentially leading to hydrolysis or other side reactions.

Q4: What is "oiling out" during recrystallization and why does it happen with my compound?

A: "Oiling out" occurs when a compound comes out of solution as a liquid rather than forming solid crystals.[8] This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing it to melt in the hot solution before it can crystallize upon cooling.[8] Polar β-ketoesters, particularly those with lower melting points, are prone to this. To resolve this, you may need to use a lower-boiling point solvent or add more solvent to lower the saturation temperature.

Troubleshooting Guides

Problem 1: Low Recovery or Decomposition on Silica Gel Column

Symptoms:

-

Your starting material, which appeared clean by crude NMR or TLC, yields very little pure product after column chromatography.

-

TLC analysis of the column fractions shows multiple new spots that were not in the crude mixture.[1]

-

A significant amount of material appears to have remained on the column and will not elute.

Causality Analysis: The acidic nature of standard silica gel is the most likely culprit.[2][9] The silanol groups (Si-OH) can act as a Brønsted or Lewis acid, catalyzing decomposition reactions such as hydrolysis of the ester or decarboxylation, particularly if the compound is sensitive.[10] Furthermore, the acidic protons of the β-ketoester can form strong hydrogen bonds with the silica surface, leading to irreversible adsorption.[1]

Solutions & Protocols:

| Solution | Rationale |

| Deactivate the Silica Gel | Neutralizing the acidic sites on the silica surface can prevent decomposition and reduce tailing.[2] |

| Use an Alternative Stationary Phase | If deactivation is insufficient, switching to a less acidic or basic stationary phase is a robust solution.[9] |

| Switch to Reversed-Phase Chromatography | For highly polar compounds, reversed-phase chromatography can offer better retention and separation.[9][11] |

Workflow Diagram: Selecting a Chromatography Strategy

Caption: Decision workflow for selecting a suitable chromatography method.

Detailed Protocol: Preparation of Bicarbonate-Washed Silica Gel This procedure neutralizes the acidic character of silica gel, making it suitable for acid-labile compounds.[12]

-

Create a slurry of silica gel in a saturated aqueous solution of sodium bicarbonate.

-

Stir the slurry gently for 10-15 minutes.

-

Filter the silica gel using a Büchner funnel, washing thoroughly with deionized water until the washings are neutral (test with pH paper).

-

Follow with several washes of acetone to remove the water.

-

Dry the silica gel thoroughly in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until it is a free-flowing powder. Do not overheat.

-

The deactivated silica can now be used for packing the column as usual.

Problem 2: Difficulty with Recrystallization (Oiling Out or No Crystals Form)

Symptoms:

-

Upon cooling the saturated solution, an oil forms instead of solid crystals.

-

The solution becomes supersaturated upon cooling, but no crystals precipitate, even after extended periods at low temperature.[13]

Causality Analysis: "Oiling out" is often a result of the compound's melting point being lower than the temperature of the solution at saturation. For polar β-ketoesters, their ability to form strong hydrogen bonds can also lead to high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization. Failure to form crystals can be due to supersaturation or the presence of impurities that inhibit crystal lattice formation.[13]

Solutions & Protocols:

| Solution | Rationale |

| Scratch & Seed | Induces nucleation by creating a high-energy surface for crystal growth to begin. Adding a "seed" crystal provides a template for lattice formation. |

| Use a Solvent/Anti-Solvent System | Allows for fine-tuned control over solubility, inducing crystallization at room temperature by adding a solvent in which the compound is insoluble.[14] |

| Lower the Temperature Slowly | Slow cooling promotes the formation of larger, purer crystals.[8] Rapid cooling can trap impurities and favor oil or amorphous solid formation. |

Detailed Protocol: Recrystallization Using a Solvent/Anti-Solvent System This method is ideal when finding a single suitable solvent is difficult.[14][15]

-

Dissolve your impure β-ketoester in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

-

Slowly add a "bad" or "anti-solvent" (one in which the compound is poorly soluble but is miscible with the "good" solvent) dropwise while stirring.

-

Continue adding the anti-solvent until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

-

Add a few drops of the "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.

-

Allow the solution to stand undisturbed. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Once crystallization is complete, cool the mixture in an ice bath to maximize yield.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold anti-solvent.[13]

Problem 3: Persistent Polar Impurities Co-eluting with Product

Symptoms:

-

Despite careful column chromatography, fractions containing your product are consistently contaminated with one or more impurities of similar polarity.

-

TLC analysis shows overlapping spots even with various solvent systems.

Causality Analysis: This occurs when impurities have very similar functional groups and polarity to the desired β-ketoester. It can also be an issue if the impurity is a byproduct with a related structure. In these cases, standard chromatography may not have sufficient resolving power.

Solutions & Protocols:

| Solution | Rationale |

| Acid-Base Extraction | Exploits the acidic nature of the β-ketoester to separate it from neutral or basic impurities.[5] |

| Derivative Formation | Temporarily converting the β-ketoester to a derivative with different polarity (e.g., a silyl enol ether) can allow for easier separation, followed by removal of the protecting group. |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC is a technique specifically designed for separating polar compounds that are poorly retained in reversed-phase chromatography.[16] It uses a polar stationary phase (like silica) with a partially aqueous mobile phase.[16] |

Workflow Diagram: Strategy for Removing Persistent Impurities

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chromatography [chem.rochester.edu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN100335456C - Method for preparing acyclic beta keto ester - Google Patents [patents.google.com]

- 8. Recrystallization [wiredchemist.com]

- 9. Chromatography [chem.rochester.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. web.uvic.ca [web.uvic.ca]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. biotage.com [biotage.com]

Technical Support Center: Synthesis of α-Methoxy-β-Ketoesters

Welcome to the technical support center for the synthesis of α-methoxy-β-ketoesters. These valuable intermediates are pivotal in the development of complex molecules, from pharmaceuticals to agrochemicals.[1] However, their synthesis is often plagued by competing reaction pathways that can diminish yield and complicate purification. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize their experiments. We will move beyond simple procedural lists to explore the causality behind common side reactions, empowering you to make informed decisions in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of α-methoxy-β-ketoesters in a direct question-and-answer format.